N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide
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Overview
Description
N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxybenzylidene moiety, and a hydrazino-oxoacetamide linkage. Its molecular formula is C16H14BrN3O3.
Preparation Methods
The synthesis of N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromoaniline with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino-oxoacetamide linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its bromophenyl and methoxybenzylidene groups contribute to its ability to interact with cellular membranes and proteins, leading to various biological effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide can be compared with similar compounds such as:
N-(4-bromophenyl)-4-methoxybenzylamine: This compound shares the bromophenyl and methoxybenzyl groups but lacks the hydrazino-oxoacetamide linkage, resulting in different chemical and biological properties.
3-(4-bromophenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide:
Properties
Molecular Formula |
C16H14BrN3O3 |
---|---|
Molecular Weight |
376.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C16H14BrN3O3/c1-23-14-4-2-3-11(9-14)10-18-20-16(22)15(21)19-13-7-5-12(17)6-8-13/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+ |
InChI Key |
AHLITAQRZFAXKP-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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